

Technical Guide: Solubility Profiling of (3-(2-Aminoethyl)phenyl)methanol

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Compound of Interest

Compound Name: (3-(2-Aminoethyl)phenyl)methanol

CAS No.: 743384-09-0

Cat. No.: B3281950

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NO Molecular Weight: 151.21 g/mol [1][2]

Executive Summary & Structural Analysis[1][3]

(3-(2-Aminoethyl)phenyl)methanol is a bifunctional small molecule characterized by a lipophilic benzene core substituted with two polar, hydrogen-bonding groups: a primary amine (ethyl chain at meta position) and a primary benzylic alcohol.[1][2]

For the researcher, this molecule presents a classic "Amphiphilic Challenge":

- The Amine (-NH₂): Confers high solubility in acidic aqueous media (via protonation to -NH₃⁺) and dictates pH-dependent partitioning.[1][2]
- The Alcohol (-CH₂OH):

OH): Acts as both a hydrogen bond donor and acceptor, enhancing solubility in polar protic and aprotic solvents.[2]

- The Aromatic Ring: Provides sufficient lipophilicity to allow solubility in chlorinated solvents and esters, but is insufficient to solubilize the molecule in aliphatic hydrocarbons (e.g., Hexane).

Critical Insight: This compound is NOT a simple lipophile.[2][3] Its handling requires strict attention to pH during extraction and polarity matching during purification.[2]

Physicochemical Profile

Understanding these constants is the prerequisite for selecting the correct solvent system for synthesis, extraction, or analysis.

Property	Value (Estimated/Predicted)	Significance
LogP (Octanol/Water)	-0.4 – 0.8	Moderately hydrophilic.[1][2] Prefers organic phase only when uncharged.
pKa (Amine)	-9.5 – 9.8	At pH < 9, the molecule is cationic (water-soluble).[1][2] At pH > 11, it is neutral (organic-soluble).[1][2]
pKa (Alcohol)	-15 – 16	Remains neutral under standard workup conditions; contributes to H-bonding.[1][2]
H-Bond Donors	2 (-NHngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted"> , -OH)	Strong interaction with protic solvents (MeOH, Water).[1][2]
H-Bond Acceptors	2 (-N, -O)	Good solubility in polar aprotic solvents (DMSO, THF).[1][2]

Solubility Map: Organic Solvents

The following classification is derived from the compound's structural functional group analysis and standard solubility trends for phenethylamine derivatives.

Class A: High Solubility (>100 mg/mL)

Best for: Stock solutions, reactions, and loading.^[1]

- Methanol / Ethanol: The hydroxyl and amine groups form strong hydrogen bond networks with these solvents.
- DMSO / DMF: Excellent solvency due to high polarity and disruption of intermolecular H-bonds.^[2]
- Pyridine: Solubilizes the free base effectively.^[2]

Class B: Moderate to Good Solubility (10 – 100 mg/mL)

Best for: Liquid-Liquid Extraction (LLE) and Chromatography.^{[1][2]}

- Dichloromethane (DCM): The "Workhorse" solvent.^[1] Solubilizes the neutral free base effectively. Note: Avoid prolonged storage of the free amine in DCM to prevent potential alkylation/quaternization over time.
- Chloroform: Similar profile to DCM but slightly more polar.^[2]
- Tetrahydrofuran (THF): Good solubility; useful for reactions involving reduction or coupling.^{[1][2]}
- Acetone: Good solubility, but avoid if primary amine reactivity (imine formation) is a concern during storage.^[1]

Class C: Low / Conditional Solubility (<10 mg/mL)

Best for: Crystallization and Precipitation.^[1]

- Ethyl Acetate: Solubility is moderate.^[2] Often used as the "anti-solvent" or crystallization medium when mixed with more polar solvents.

- Toluene: Solubility increases significantly with heat.[2] Excellent candidate for recrystallization of the free base.
- Diethyl Ether: Poor solubility due to lack of strong H-bond donation capability compared to the solute's self-interaction.[2]

Class D: Insoluble / Anti-Solvents

Best for: Crashing out products.[2]

- Hexane / Heptane / Cyclohexane: The molecule is too polar to dissolve in aliphatic hydrocarbons.[2] These are ideal for precipitating the compound from a DCM or Ethyl Acetate solution.

Experimental Protocols

Since specific literature values for this isomer are rare, you must validate solubility empirically. Do not rely on "visual" checks alone.

Protocol A: Gravimetric Saturation (The Gold Standard)

Use this method to generate precise solubility data (mg/mL).[1]

- Preparation: Weigh ~50 mg of **(3-(2-Aminoethyl)phenyl)methanol** into a 4 mL HPLC vial.
- Solvent Addition: Add 250 μ L of the target solvent.[2]
- Equilibration: Vortex for 1 minute, then sonicate for 10 minutes at 25°C.
 - If fully dissolved: Add more solid until a suspension persists.[2]
 - If undissolved: Proceed to step 4.
- Saturation: Shake the vial at 25°C for 24 hours (thermomixer).
- Filtration: Filter the supernatant through a 0.22 μ m PTFE syringe filter into a pre-weighed vial.
- Evaporation: Evaporate the solvent (N

stream or vacuum centrifuge) until dry.

- Quantification: Weigh the residue.
 - [1][2]

Protocol B: pH-Switch Extraction (Purification Workflow)

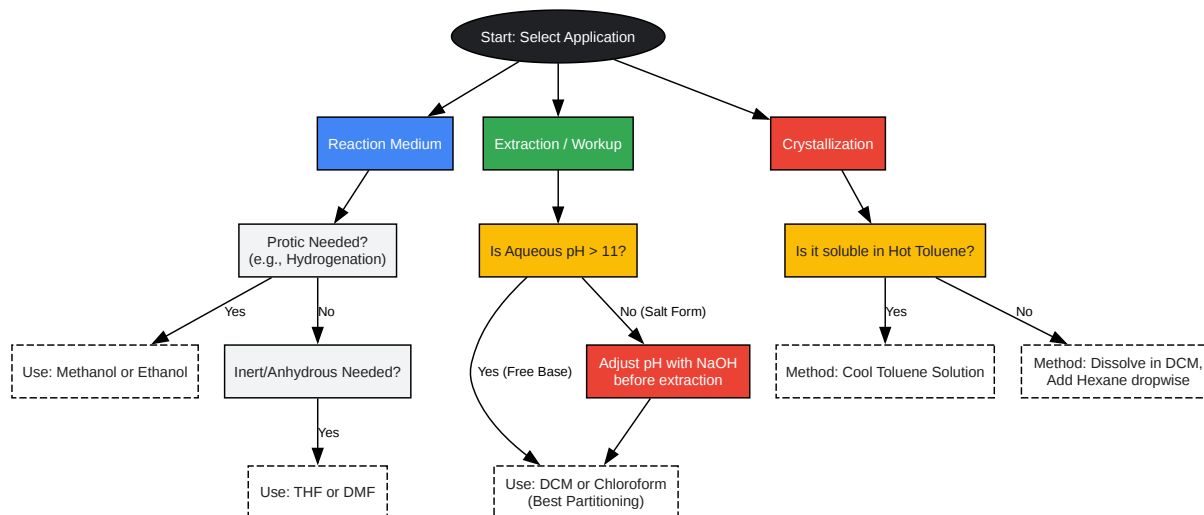
This protocol exploits the amine pKa to purify the compound from non-basic impurities.[1][2]

- Dissolution: Dissolve crude material in 1M HCl (aq). The amine protonates (), pulling the compound into the water phase.[1]
- Wash: Wash the aqueous acidic phase with Ethyl Acetate (3x).[1]
 - Result: Non-basic organic impurities partition into the EtOAc and are discarded. The target molecule remains in the water.
- Basification: Adjust the aqueous phase to pH > 12 using 5M NaOH.
 - Result: The amine deprotonates to the free base (ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">).[1][2] The solution may become cloudy as organic solubility drops.[2]
- Extraction: Extract the aqueous phase with DCM or Chloroform (3x).[1]
- Drying: Dry combined organic layers over anhydrous NaSO, filter, and evaporate.

Decision Logic & Visualization

Figure 1: Solvent Selection Decision Tree

This diagram guides the researcher through selecting the appropriate solvent based on the intended application (Reaction, Extraction, or Crystallization).



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Caption: Decision tree for solvent selection based on process requirements. Blue path = Synthesis; Green path = Extraction; Red path = Purification.[1]

References

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